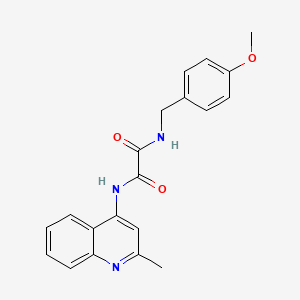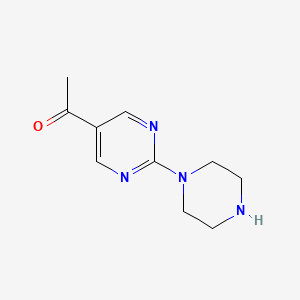
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride
Vue d'ensemble
Description
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride is a chemical compound widely used in scientific research.
Méthodes De Préparation
The synthesis of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperazine under reflux conditions, followed by the addition of ethanone. The product is then purified using column chromatography . Industrial production methods often employ microwave-assisted synthesis to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety.
Biology: The compound is studied for its potential antibacterial activity and its role as a selective inhibitor of protein kinase B (PKB).
Medicine: Research has shown its potential anticancer activities, especially against breast cancer cells.
Industry: It is used in fluorescence and electrochemical studies due to its promising application in these fields.
Mécanisme D'action
The mechanism of action of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride involves its inhibition of protein kinase B (PKB). PKB is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism. By inhibiting PKB, the compound can modulate these cellular processes, making it a valuable tool in research related to cell signaling and cancer.
Comparaison Avec Des Composés Similaires
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride is unique due to its selective inhibition of protein kinase B (PKB). Similar compounds include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biological studies.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in scientific research.
Propriétés
IUPAC Name |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOXSGPKVQMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
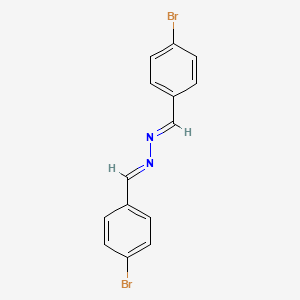
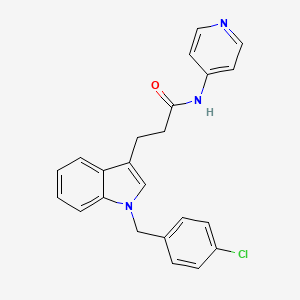
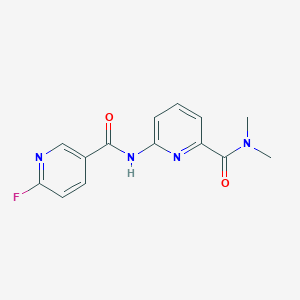
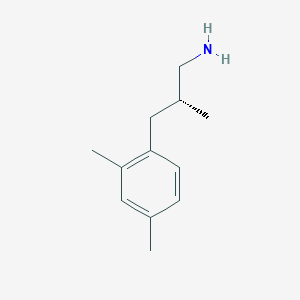
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)



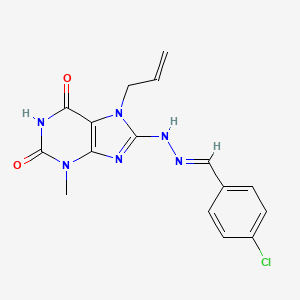
![N-(4-chlorophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2868726.png)

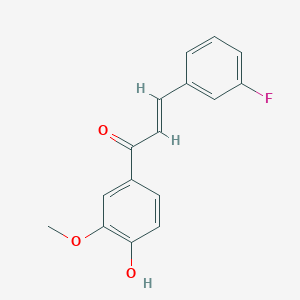
![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
